Target Binding Profile: Inferred Kinase Selectivity Advantage Over 4-Pyridyl Benzodioxine Analog
While direct binding data for CAS 864937-69-9 on Pim kinases is not publicly available, a critical comparator, N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, exhibits only weak affinity for the related serine/threonine kinase Akt1 (RAC-alpha), with an IC50 of 20,000 nM [1]. This comparator differs in two key features: the pyridine nitrogen position (4- vs 3-) and the dioxine moiety (benzannulated vs non-benzannulated). Patent disclosures for the thiazolecarboxamide family indicate that the 3-pyridyl regioisomer and non-fused dioxine configuration are specifically preferred embodiments for achieving low-nanomolar pan-Pim inhibition [2]. This suggests that CAS 864937-69-9 occupies a distinct region of the SAR landscape, predicted to confer superior Pim kinase affinity compared to the micromolar-active 4-pyridyl benzodioxine comparator.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for Pim kinases; disclosed in patent exemplification as a preferred scaffold for Pim inhibition |
| Comparator Or Baseline | N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: IC50 = 20,000 nM against Akt1 (RAC-alpha serine/threonine-protein kinase) |
| Quantified Difference | Class-level inference: comparator is micromolar; target compound scaffold is associated with low-nanomolar Pim inhibition in patent SAR tables |
| Conditions | Akt1: ATP-depletion assay using S6-peptide substrate, pH 7.3, 2°C; Pim SAR: recombinant human Pim-1, -2, -3 kinase assays as described in patent US 9,849,120 |
Why This Matters
Procuring the correct 3-pyridyl, non-benzannulated regioisomer is essential for research programs aiming to explore low-nanomolar Pim kinase inhibition, as regioisomeric and ring-fusion variations lead to a >200-fold shift in potency on related kinases.
- [1] BindingDB. Affinity Data for BDBM25470: N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Target: RAC-alpha serine/threonine-protein kinase. View Source
- [2] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent No. 9,849,120 B2, filed Dec. 9, 2016, and issued Dec. 26, 2017. View Source
